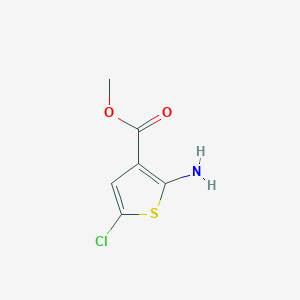
Methyl-2-Amino-5-Chlorthiophen-3-carboxylat
Übersicht
Beschreibung
“Methyl 2-amino-5-chlorothiophene-3-carboxylate” is a chemical compound with the CAS Number: 55503-06-5 . It has a molecular weight of 191.64 and its IUPAC name is methyl 2-amino-5-chloro-3-thiophenecarboxylate . The compound is typically stored in a dark place at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6ClNO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,8H2,1H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 2-amino-5-chlorothiophene-3-carboxylate” is a solid at room temperature . The predicted boiling point is 298.3±35.0 °C and the predicted density is 1.462±0.06 g/cm3 . The predicted pKa value is -0.33±0.10 .Wissenschaftliche Forschungsanwendungen
Methyl-2-Amino-5-Chlorthiophen-3-carboxylat: Eine umfassende Analyse: This compound ist eine chemische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Nachfolgend finden Sie eine detaillierte Analyse mit Fokus auf sechs einzigartige Anwendungen:
Materialwissenschaften: Organische Halbleiter
Thiophenderivate sind ein wesentlicher Bestandteil der Entwicklung organischer Halbleiter. This compound könnte zur Synthese von Polythiophenen verwendet werden, die für die Herstellung flexibler, leichter und effizienter organischer Halbleiter unerlässlich sind .
Pharmazeutische Forschung: Antibiotika
Im medizinischen Bereich zeigen Thiophenderivate antimikrobielle Eigenschaften. Diese Verbindung könnte als Vorläufer bei der Synthese von Medikamenten dienen, die darauf abzielen, mikrobielle Infektionen zu bekämpfen .
Entzündungshemmende und Schmerzmittel
Thiophenverbindungen haben analgetische und entzündungshemmende Wirkungen gezeigt. This compound könnte zur Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente beitragen .
Antihypertensiva
Einige Thiophenderivate sind bekannt für ihre blutdrucksenkenden Eigenschaften. Diese Verbindung könnte auf ihre potenzielle Verwendung bei der Behandlung von Bluthochdruck untersucht werden .
Antitumoraktivität
Thiophenderivate wurden auf ihre Antitumoreigenschaften untersucht. This compound könnte wertvoll bei der Synthese neuartiger Verbindungen für die Krebsforschung sein .
Korrosionsschutzmittel
In industriellen Anwendungen können Thiophenderivate als Korrosionsschutzmittel für Metalle dienen. Diese Verbindung könnte verwendet werden, um neue Materialien zu entwickeln, die Metalle vor Korrosion schützen .
Organische Leuchtdioden (OLEDs)
Thiophenbasierte Moleküle spielen eine bedeutende Rolle bei der Herstellung von OLEDs. This compound könnte zur Herstellung fortschrittlicher OLED-Materialien eingesetzt werden .
Solarzellen
Polythiophene, die von Thiophenverbindungen abgeleitet sind, werden in Solarzellen verwendet. Die Derivate dieser Verbindung könnten die Effizienz und Stabilität von Photovoltaikgeräten verbessern .
Jeder Anwendungsbereich bietet eine einzigartige Gelegenheit für wissenschaftliche Erkundung und Innovation, wobei this compound als Ausgangspunkt oder Zwischenprodukt dient.
Für weitere detaillierte Informationen zu jeder Anwendung wären zusätzliche Forschungs- und Experimentierarbeiten erforderlich, um das volle Potenzial dieser Verbindung zu erschließen.
Recent strategies in the synthesis of thiophene derivatives - Springer Thiophene | Formula, Properties & Application Therapeutic importance of synthetic thiophene - BMC Chemistry
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
methyl 2-amino-5-chlorothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMOAQRKBHOHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20529081 | |
| Record name | Methyl 2-amino-5-chlorothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20529081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55503-06-5 | |
| Record name | Methyl 2-amino-5-chlorothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20529081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-(7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B1600570.png)


![Tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B1600576.png)
![2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester](/img/structure/B1600577.png)



